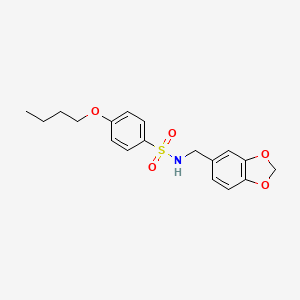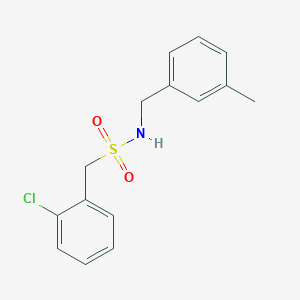![molecular formula C17H15Cl2N3O2S B4585262 3-[(2,4-dichlorobenzyl)thio]-5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4585262.png)
3-[(2,4-dichlorobenzyl)thio]-5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazole
Übersicht
Beschreibung
Synthesis Analysis
Triazole derivatives, similar to the compound of interest, are typically synthesized through heterocyclization reactions. For instance, derivatives like 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol are prepared by treating 3,4-dimethoxybenzoylthiosemicarbazide with sodium hydroxide or acetyl chloride, followed by alkylation processes (Labanauskas et al., 2001). Such methods reflect the general synthetic approach that can be adapted for the synthesis of the target compound.
Molecular Structure Analysis
The molecular structure of triazole derivatives is often characterized by X-ray crystallography, revealing the planarity of the triazole ring and its dihedral angles with attached substituents. For example, a study on a related compound, 4-(4-Chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione, highlighted its orthogonal relationship between the triazole and chlorophenyl rings due to the planarity enforced by the thione tautomer (Yeo, Azizan, & Tiekink, 2019). Such detailed structural insights are crucial for understanding the reactivity and interactions of the compound.
Chemical Reactions and Properties
Triazole compounds undergo various chemical reactions, including acylation, alkylation, and cyclization, to yield a wide range of derivatives with diverse properties. For example, the reaction of triazole derivatives with acyl chlorides or alkyl iodides results in the formation of 1-acylderivatives and alkylthio derivatives, respectively, showcasing their versatility (Labanauskas et al., 2001).
Physical Properties Analysis
The physical properties of triazole derivatives, including solubility, melting points, and crystalline structure, are influenced by their molecular structure. The planarity of the triazole ring and the nature of substituents affect these properties, as seen in crystallography studies that reveal the packing, hydrogen bonding, and supramolecular interactions within the crystal lattice (Yeo, Azizan, & Tiekink, 2019).
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Research has indicated the potential of triazole derivatives, including compounds structurally related to "3-[(2,4-dichlorobenzyl)thio]-5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazole," in antitumor activities. A study explored the synthesis and antitumor effectiveness of 2-N-, 3-S-substituted 5-[2-(4-)benzyloxyphenyl]-1,2,4-triazoles and acylhydrazides. These compounds exhibited promising results in inhibiting tumor growth, demonstrating the compound's relevance in cancer research and therapy (Grigoryan, Kaldrikyan, Melik-Ogandzhanyan, & Arsenyan, 2012).
Antimicrobial Activities
Triazole derivatives are also known for their antimicrobial properties. A particular study synthesized substituted triazolothiadiazoles by condensing 4-amino-3-[4-methylthiobenzyl]-4H-1,2,4-triazole-5-thiol with various acids, demonstrating significant antimicrobial activities. This highlights the compound's potential in developing new antimicrobial agents for combating resistant strains of bacteria and fungi (Prasad et al., 2009).
Anti-inflammatory Activity
The synthesis of 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and its derivatives has shown to exhibit anti-inflammatory activity. These findings suggest the compound's utility in designing new anti-inflammatory drugs, which could offer alternative treatment options for inflammatory diseases (Labanauskas et al., 2001).
Corrosion Inhibition
In the field of materials science, triazole derivatives, including those related to the specified compound, have been evaluated for their effectiveness as corrosion inhibitors. A study focusing on mild steel corrosion in acidic media found that certain triazole derivatives offer high inhibition efficiency, suggesting their application in protecting metals from corrosion (Lagrenée et al., 2002).
Molluscicidal Agents
Further research into triazole derivatives has explored their use as molluscicidal agents, highlighting their potential in controlling snail populations that are vectors for diseases such as schistosomiasis. The synthesis and evaluation of these compounds reveal significant molluscicidal activity, marking another important application in public health and disease control (Shehry, Abu‐Hashem, & El-Telbani, 2010).
Eigenschaften
IUPAC Name |
3-[(2,4-dichlorophenyl)methylsulfanyl]-5-(3,5-dimethoxyphenyl)-1H-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O2S/c1-23-13-5-11(6-14(8-13)24-2)16-20-17(22-21-16)25-9-10-3-4-12(18)7-15(10)19/h3-8H,9H2,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISABKUQTDHPDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NC(=NN2)SCC3=C(C=C(C=C3)Cl)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,4-dichlorophenyl)methylsulfanyl]-5-(3,5-dimethoxyphenyl)-1H-1,2,4-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(4-bromophenoxy)methyl]-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4585196.png)
![3-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4585209.png)
![2-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4585213.png)
![3,3'-(1,4-phenylenediimino)bis[1-(3,4-dimethoxyphenyl)-2-propen-1-one]](/img/structure/B4585220.png)
![2-{4-[2-(2,3-dichlorophenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4585224.png)
![N-({[4-(anilinosulfonyl)phenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide](/img/structure/B4585227.png)
![8-(2-methoxyethyl)-1,7-dimethyl-3-(3-methylbutyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4585233.png)
![1-methyl-3-({[1-methyl-2-(4-morpholinyl)ethyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4585239.png)
![[5-(2,3-dichlorophenyl)-2-furyl]methyl (2-nitrophenoxy)acetate](/img/structure/B4585242.png)

![1'-isobutyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4585258.png)
![N-(2-methoxyethyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4585273.png)
![2-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-N-phenylhydrazinecarboxamide](/img/structure/B4585276.png)